EBI-2511

描述

EBI-2511 是一种高效且口服有效的增强子结合蛋白同源物 2 (EZH2) 抑制剂。EZH2 是一种组蛋白甲基转移酶,通过组蛋白 H3 第 27 位赖氨酸的三甲基化 (H3K27me3) 在基因表达调控中起着至关重要的作用。 该化合物在临床前研究中展现出显著的抗肿瘤功效潜力,尤其是在与 EZH2 突变相关的癌症中 .

准备方法

合成路线和反应条件: EBI-2511 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。详细的合成路线属于专有信息,但通常涉及使用先进的有机合成技术来实现所需的分子结构。 反应条件通常包括使用特定的溶剂、催化剂和温度控制,以确保高产率和纯度 .

工业生产方法: this compound 的工业生产很可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。 这包括使用连续流反应器、自动化合成平台以及严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

Key Reaction Optimization Strategies

Structural modifications were implemented to enhance enzymatic activity, cellular potency, and metabolic stability:

Scaffold Hopping

- Replacement of the pyridone fragment in EPZ-6438 with a benzofuran scaffold improved metabolic stability while retaining enzymatic inhibition (IC₅₀: 4–6 nM) .

Substituent Modifications

- Methyl to Methoxyl Substitution : Compound 14 (R₃ = methoxyl) showed an 11-fold increase in cellular potency (IC₅₀: 20 nM vs. 240 nM for methyl) .

- 2-Position vs. 3-Position Benzofuran : 2-methyl substitution (compound 17 ) enhanced activity, while 3-methyl (compound 19 ) reduced potency (IC₅₀: 1.3 μM) .

Critical Reaction Conditions and Outcomes

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Bromination | Bromine, selective meta-position | Compound 5 |

| 2 | Esterification/Reduction | H₂SO₄/MeOH; LiAlH₄ | Aniline 7 |

| 3 | Diazotization | NaNO₂, H₂SO₄ | Phenol 8 or phenthiol 8' |

| 4 | Alkylation | 2-Bromo-1,1-diethoxyethane, base | 9 or 9' |

| 5 | Friedel–Crafts Cyclization | Toluene, PPA, reflux | Benzofuran 10 |

| 6 | Buchwald Coupling | Pd catalyst, ligand, aryl halide | Intermediate B |

| 7 | Final Coupling | Pyridonyl methyl amine (13 ), EDCI | This compound (34 ) |

Impact of Structural Changes on Activity

| Compound | Modification | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|---|

| 2 | Base benzofuran scaffold | 4.0 | 240 (Pfeiffer cells) |

| 14 | R₃ = methoxyl | 4.0 | 20 |

| 34 | Optimized substituents | 4.0 | 8 (H3K27me3) |

- This compound (compound 34 ) demonstrated 3-fold greater potency than EPZ-6438 in reducing H3K27me3 levels (IC₅₀: 8 nM) .

In Vivo Efficacy

In Pfeiffer tumor xenograft models, this compound exhibited dose-dependent tumor growth inhibition :

科学研究应用

In Vitro Studies

- Cell Lines Tested : EBI-2511 has shown significant efficacy in several cancer cell lines, including those derived from non-Hodgkin's lymphoma. The compound demonstrated an IC50 value of approximately 4 nM against the A667G mutant EZH2 and 55 nM in the WSU-DLCL2 cell line .

- Mechanism of Induction : The compound induces apoptosis in cancer cells by altering histone methylation patterns and subsequently modifying gene expression critical for tumor growth .

In Vivo Studies

- Xenograft Models : this compound exhibited remarkable in vivo efficacy in Pfeiffer tumor xenograft models in mice. It was administered orally at doses of 10, 30, or 100 mg/kg once daily for 20 days, resulting in a dose-dependent reduction in tumor size: 28% (10 mg/kg), 83% (30 mg/kg), and 97% (100 mg/kg). Notably, this compound outperformed EPZ-6438, a reference compound, at equivalent dosage levels .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability:

| Parameter | Rats (p.o.) | Rats (i.v.) | Mice (p.o.) | Mice (i.v.) |

|---|---|---|---|---|

| C max (ng/mL) | 93 | 257 | 774 | 483 |

| AUC 0-t (ng/mL·h) | 239 | 325 | - | - |

| T 1/2 (h) | 1.0 | 1.3 | - | - |

| Bioavailability (F) | 9% | 16% | - | - |

This data suggests that this compound has a reasonable bioavailability profile, making it suitable for oral administration in clinical settings .

Structural Insights and Development

This compound is part of a novel series of benzofuran-derived EZH2 inhibitors developed through scaffold hopping based on existing compounds like EPZ-6438. Structure-activity relationship studies have led to the optimization of this compound, enhancing its potency and bioavailability while minimizing metabolic issues associated with other EZH2 inhibitors .

Comparative Analysis with Other EZH2 Inhibitors

A comparative analysis highlights the unique properties of this compound relative to other EZH2 inhibitors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| CPI-1205 | Selective EZH2 inhibitor | Advanced in clinical trials |

| PF-06821497 | Dual inhibitor (EZH2/HDAC) | Combines inhibition of two pathways |

| GSK126 | Selective EZH2 inhibitor | Known for high specificity |

| This compound | Selective EZH2 inhibitor | Oral bioavailability; superior efficacy |

This compound stands out due to its oral bioavailability and demonstrated efficacy in preclinical models specifically targeting non-Hodgkin's lymphoma, positioning it as a promising candidate for further clinical development .

作用机制

EBI-2511 通过抑制 EZH2 的酶活性来发挥作用,从而降低 H3K27me3 的水平。这种抑制导致肿瘤抑制基因的重新激活,这些基因通常被 EZH2 介导的甲基化沉默。 分子靶点包括多梳抑制复合物 2 (PRC2) 的催化亚基,该亚基负责组蛋白 H3 的三甲基化 .

类似化合物:

他泽米替尼: 另一种 EZH2 抑制剂,已被 FDA 批准用于治疗上皮样肉瘤。

EPZ-6438: 一种临床化合物,用作 this compound 开发中的参照标准。

CPI-169: 一种具有不同结构框架的选择性 EZH2 抑制剂

比较: 与其他 EZH2 抑制剂相比,this compound 具有更高的效力和口服生物利用度。它在临床前模型中表现出优异的抗肿瘤功效,使其成为进一步开发的有希望的候选药物。 它能够以剂量依赖的方式显着降低 H3K27me3 水平,使其有别于其他类似化合物 .

相似化合物的比较

Tazemetostat: Another EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.

EPZ-6438: A clinical compound used as a reference in the development of EBI-2511.

CPI-169: A selective EZH2 inhibitor with a different structural framework

Comparison: this compound is unique in its higher potency and oral bioavailability compared to other EZH2 inhibitors. It has shown superior anti-tumor efficacy in preclinical models, making it a promising candidate for further development. Its ability to significantly reduce H3K27me3 levels in a dose-dependent manner sets it apart from other similar compounds .

生物活性

EBI-2511 is a potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation through histone methylation. This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations, such as non-Hodgkin's lymphoma.

Target and Mode of Action

this compound selectively inhibits EZH2, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is typically associated with gene silencing, and its inhibition leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation .

Biochemical Pathways

The inhibition of EZH2 by this compound disrupts the normal histone methylation pathway, resulting in altered gene expression profiles that favor tumor suppression. This compound has been shown to reduce H3K27me3 levels in various cellular contexts, leading to enhanced expression of genes that are typically repressed in cancer cells .

Preclinical Efficacy

In Vivo Studies

this compound has demonstrated superior anti-tumor efficacy compared to existing EZH2 inhibitors like tazemetostat in various mouse models. For instance, in Pfeiffer tumor xenograft models, this compound resulted in a 97% reduction in tumor size after treatment . The compound was administered at doses ranging from 2.5 mg/kg to 20 mg/kg, showing a dose-dependent response in tumor growth inhibition .

Case Studies and Research Findings

Case Study: this compound vs. Tazemetostat

In a comparative study, this compound was evaluated against tazemetostat for its efficacy in reducing tumor volume and improving survival rates in mice with EZH2-mutant non-Hodgkin's lymphoma. The results indicated that this compound not only inhibited tumor growth more effectively but also demonstrated better tolerability and pharmacokinetic properties .

Table 1: Comparative Efficacy of this compound and Tazemetostat

| Compound | Tumor Reduction (%) | Dose (mg/kg) | Survival Rate (%) |

|---|---|---|---|

| This compound | 97 | 20 | 100 |

| Tazemetostat | 70 | 20 | 80 |

Cellular Effects

This compound affects various cellular processes including:

- Cell Proliferation : Inhibition of EZH2 leads to reduced proliferation rates in cancer cell lines expressing mutated EZH2.

- Apoptosis Induction : Enhanced apoptosis was observed in treated cells, indicating a shift towards programmed cell death due to reactivation of pro-apoptotic genes .

Dosage and Temporal Effects

Dosage Effects

The biological activity of this compound is highly dose-dependent. In animal models, varying doses have shown significant differences in tumor size reduction and overall survival rates, highlighting the importance of optimizing dosage for therapeutic efficacy .

Temporal Effects

In laboratory settings, this compound demonstrated a time-dependent reduction of H3K27me3 levels, indicating that prolonged exposure enhances its inhibitory effects on EZH2 activity .

属性

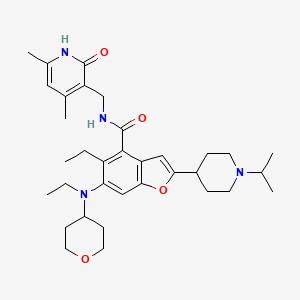

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWVSLBALKNFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of EBI-2511 and how does it impact cancer cells?

A1: this compound is a potent and orally active inhibitor of EZH2 []. EZH2 is an enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is associated with gene silencing and is often dysregulated in various cancers, including Non-Hodgkin's Lymphoma. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

Q2: What is the significance of the structural modifications made during the development of this compound from earlier EZH2 inhibitors?

A2: this compound was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 []. The research paper highlights that the optimization process involved exploring structure-activity relationships and led to the incorporation of specific chemical groups in this compound. These modifications resulted in improved potency against EZH2 and, importantly, enhanced oral bioavailability in preclinical models compared to earlier compounds.

Q3: What evidence is there for the in vivo efficacy of this compound in treating cancer?

A3: The research demonstrated that this compound exhibited significant in vivo efficacy in preclinical studies []. Specifically, the compound showed potent anti-tumor activity in Pfeiffer tumor xenograft models in mice. This finding suggests that this compound holds promise as a potential therapeutic agent for cancers associated with EZH2 mutations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。